molecular formula C8H9IO B3373633 2-Iodo-3-methylbenzyl alcohol CAS No. 100959-88-4

2-Iodo-3-methylbenzyl alcohol

Cat. No. B3373633
CAS RN: 100959-88-4
M. Wt: 248.06 g/mol
InChI Key: NVDGNIBWPJTMDL-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbenzyl alcohol is an organic compound that is part of the alcohol family. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom . The compound is used in various chemical reactions and is often available from specialty chemical suppliers .


Synthesis Analysis

The synthesis of alcohols like 2-Iodo-3-methylbenzyl alcohol can be achieved through various methods. One common approach is the retrosynthetic analysis, where the structure of the target molecule is known, and one can reason backwards to arrive at the starting materials needed for the synthesis . Another method involves the use of organometallic reagents, which react with the electrophilic carbon atoms of aldehydes, ketones, acyl halides, esters, and epoxides to build larger carbon chains .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methylbenzyl alcohol, like other alcohols, is characterized by the presence of a hydroxyl group (-OH). This group is responsible for many of the physical and chemical properties of alcohols . The compound also contains an iodine atom, which can influence its reactivity and other properties.


Chemical Reactions Analysis

Alcohols, including 2-Iodo-3-methylbenzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond. One prominent chemical reaction of alcohols is oxidation, where alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .

Scientific Research Applications

Synthesis of Multimetal and Doped Metal Oxides

The “benzyl alcohol route” is a method used for the synthesis of multimetal and doped metal oxides . “2-Iodo-3-methylbenzyl alcohol” can potentially be used in this method to synthesize these types of materials.

Synthesis of Nanoparticles

The “benzyl alcohol route” can also be used for the synthesis of nanoparticles . “2-Iodo-3-methylbenzyl alcohol” can be used as a precursor in this method to produce nanoparticles of various sizes and shapes.

Oxidation of Secondary Alcohols

“2-Iodo-3-methylbenzyl alcohol” can be used in the oxidation of secondary alcohols to produce ketones . This is a fundamental reaction in contemporary chemistry.

Catalyst in Oxidation Reactions

“2-Iodo-3-methylbenzyl alcohol” can be used as a catalyst in oxidation reactions . It can be used in combination with other reagents to oxidize a variety of substrates.

Mechanism of Action

Mode of Action

Based on its structural similarity to other alcohols, it may undergo nucleophilic substitution reactions . In these reactions, the alcohol group (-OH) can act as a leaving group, allowing the molecule to interact with various biological targets.

Biochemical Pathways

Alcohols and their derivatives are known to participate in a variety of biochemical processes, including metabolic pathways .

Action Environment

The action, efficacy, and stability of 2-Iodo-3-methylbenzyl alcohol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the body.

properties

IUPAC Name

(2-iodo-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDGNIBWPJTMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methylbenzyl alcohol

Synthesis routes and methods I

Procedure details

Thionyl chloride [5 mL] was added to 2-iodo-3-methyl-benzoic acid (2.00 g, 7.63 mmol) at room temperature and heated to 50° C. for 1 hour. The solution was then cooled and evaporated. The crude residue was dissolved in ethyl acetate, washed with brine and dried with magnesium sulfate. The crude product was then dissolved in THF [5 mL] and a 1M solution of lithium aluminum hydride [10.7 mL] was added at room temperature and stirred for 1 hour. Water [0.1 mL] and 15% NaOH [0.1 mL] were added followed by evaporation. Column chromatography (50% EtOAc in hexanes) of the residue yielded the title compound (0.50 g, 26%) as a solid. 1H-NMR (CDCl3): δ 3.20 (t, 2H, J=7.6 Hz), 2.98 (s, 3H), 2.52 (t, 2H, J=7.2 Hz), 2.09 (m, 2H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
26%

Synthesis routes and methods II

Procedure details

2-Iodo-3-methyl-benzoyl chloride (1360 mg, 4.86 mmol, Example 131: a) was dissolved into THF (2 mL) and cooled to −78° C. To this was slowly added a slurry of lithium aluminum hydride (184.3 mg, 4.86 mmol) that was carefully weighed into a dry flask and cooled to 78° C., before THF (2 mL) was added. The reaction was warmed to RT slowly and stirred for an hour. The reaction was quenched by cooling back to −78° C. and adding 200 μL water, 200 μL 15% NaOH, 600 μL water and then poured over celite and filtered with THF. The title compound was obtained as a yellow solid. 1H-NMR (CDCl3): δ 7.21–7.19 (m, 2H), 7.14–7.11 (m, 1H,), 4.61 (s, 2H), 2.43 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
184.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (6 mL) was added over 1 min to a 0° C. solution of 2-iodo-3-methyl benzoic acid (3.0 g, 11.4 mmol) in DCM (10 mL). The solution was stirred for 24 h at rt and the volatile components were removed in vacuo. A portion of the crude acid chloride (955 mg) was dissolved in THF (15 mL) and NaBH4 (380 mg, 10 mmol) was added. After stirring for 90 min, multiple spots were evident by TLC analysis. The reaction mixture was cooled to −78° C. and solid LiAlH4 (300 mg, 7.91 mmol) was added. The reaction was stirred for 30 min, after which TLC analysis showed one major spot. The reaction was quenched by addition of EtOAc (10 mL) and was slowly poured into a vigorously stirred solution of HCl (1M, 30 mL). EtOAc (70 mL) was added, the layers were separated, and the organic layer was washed with NaHCO3 (3×15 mL), water (15 mL), brine (40 mL), and was dried over sodium sulfate. Removal of the solvent in vacuo yielded the title compound (752 mg, 89%) as a thick oil which was used without further purification. 1H-NMR (CDCl3): δ 7.27 (m, 2H), 7.20 (m, 2H), 4.74 (m, 2H), 2.50 (s, 3H), 2.0 (br s, 1H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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